Rose oxide - 16409-43-1

Rose oxide

Catalog Number: EVT-302077
CAS Number: 16409-43-1
Molecular Formula: C10H18O
Molecular Weight: 154.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Rose oxide is a member of the class of oxanes that is tetrahydro-2H-pyran which is substituted at positions 2 and 4 by an isoprop-1-enyl group and a methyl group, respectively. Organic compound of the pyran class and the monoterpene class and a fragrance found in roses and rose oil. All four possible stereoisomers are known; the 2S,4R and 2S,4S diastereoisomers [also known as the (-)-cis- and (-)-trans-isomers, respectively] are the main constituents in several essential oils and are used as a food flavouring and in perfumes and cosmetics. It has a role as a plant metabolite. It is a monoterpenoid, a member of oxanes and an olefinic compound.
Rose oxide, also known as fema 3236 or rose oxide levo, belongs to the class of organic compounds known as oxanes. Oxanes are compounds containing an oxane (tetrahydropyran) ring, which is a six-member saturated aliphatic heterocycle with one oxygen atom and five carbon atoms. Rose oxide is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, rose oxide is primarily located in the membrane (predicted from logP). Rose oxide is a fresh, geranium, and green tasting compound that can be found in black elderberry, ginger, lemon balm, and peppermint. This makes rose oxide a potential biomarker for the consumption of these food products.

Citronellol

Relevance: Citronellol is a key precursor in the biosynthesis of Rose Oxide in various plant species, including roses and geraniums. [, , , , , ] Enzymes within these plants catalyze the oxidation and cyclization of citronellol, ultimately forming the characteristic rose oxide aroma compound. [, , ] The specific enantiomers of citronellol and rose oxide present in a plant can influence the final scent profile. []

Geranyl diol I

Relevance: Geranyl diol I is a precursor to Rose Oxide in grapes. During alcoholic fermentation, yeast can reduce Geranyl diol I to Citronellyl diol I, which subsequently undergoes acid-catalyzed cyclization to form rose oxide. [] This process contributes to the complex aroma profile of wines, particularly Gewürztraminer varieties. []

Citronellyl diol I

Relevance: Citronellyl diol I is a direct precursor to Rose Oxide. [, ] It is formed by the reduction of Geranyl diol I by yeast during alcoholic fermentation. Acid-catalyzed cyclization of Citronellyl diol I leads to the formation of both cis and trans isomers of rose oxide, influencing the final aroma of the wine. []

Rose Oxide Ketone

Relevance: Rose oxide ketone is believed to be biosynthesized from Rose Oxide in Pelargonium species. [] This relationship suggests a biosynthetic pathway where rose oxide acts as a precursor, undergoing further enzymatic modification to form the ketone derivative. [] The presence and enantiomeric ratios of both compounds can be used to determine the authenticity of geranium oils. []

α-Terpineol

Relevance: Similar to linalool, α-terpineol interacts with Rose Oxide in Gewürztraminer wines, affecting the overall aroma perception. [] Studies have shown that varying concentrations of linalool and α-terpineol can either accentuate or mask the influence of different rose oxide enantiomeric ratios on the wine's aroma profile. []

(2E, 4E)-2, 4-Octadienal

Relevance: (2E, 4E)-2, 4-Octadienal, along with (-)-cis-Rose Oxide, has been identified as a key volatile compound responsible for the distinct flowery, fresh, and sweet aroma of spring-picked white tea compared to autumn-picked white tea. []

Caramel furanone

Relevance: Caramel furanone was found to be a significant volatile compound in spring-picked white tea compared to autumn-picked white tea. [] This difference, along with variations in other compounds like (-)-cis-Rose Oxide, contributes to the distinct flavor profiles associated with teas harvested in different seasons.

Sabinene

Relevance: Sabinene was found in higher concentrations in spring-picked white tea compared to autumn-picked white tea. [] This difference in volatile profiles, including variations in compounds like (-)-cis-Rose Oxide, contributes to the unique sensory characteristics of teas harvested in different seasons.

(3S)-3,7-Dimethyl-7-hydroxyoct-5-enyl-O-β-D-glucopyranoside

Compound Description: (3S)-3,7-Dimethyl-7-hydroxyoct-5-enyl-O-β-D-glucopyranoside is a glucoside naturally occurring in Rosa damascena Mill (Damask rose) flowers. It serves as a precursor to aroma compounds. []

Relevance: This compound is a direct precursor to Rose Oxide in Damask roses. [] Upon hydrolysis, catalyzed by enzymes or acidic conditions, it releases the aglycone, which then readily cyclizes to form rose oxide isomers, contributing to the characteristic rose aroma. []

Overview

Rose oxide, chemically known as 2-[2-methyl-prop-1-en-1-yl]-4-methyl-tetrahydropyrane, is a bicyclic compound recognized primarily for its distinctive floral aroma, making it a valuable ingredient in the fragrance industry. It exists as a mixture of two stereoisomers: cis-rose oxide and trans-rose oxide. The compound has garnered attention due to its application in perfumery and flavoring, as well as its potential therapeutic properties.

Source and Classification

Rose oxide is derived from natural sources such as essential oils, particularly from citronella oil and geranium oil. It can also be synthesized through various chemical processes. In terms of classification, rose oxide belongs to the family of terpenes, which are organic compounds produced by a variety of plants, particularly conifers. Terpenes are known for their aromatic qualities and play significant roles in plant defense mechanisms.

Synthesis Analysis

Methods and Technical Details

Several methods have been developed for the synthesis of rose oxide:

  1. Epoxidation of Citronellol: One of the primary methods involves the epoxidation of citronellol to produce 3,7-dimethyl-6,7-epoxy-1-octanol, which is then converted into rose oxide through subsequent reactions involving thermal treatment and acid cyclization .
  2. Iodosylbenzene-Mediated Synthesis: A novel approach utilizes iodosylbenzene as a reagent to mediate the synthesis from β-citronellol. This method is noted for being cost-effective and scalable, allowing for the selective production of stereoisomers .
  3. Lead Tetroxide Method: Another traditional method involves using lead tetroxide in the presence of acetic acid to facilitate allylic acetoxylation of citronellol, leading to the formation of intermediate compounds that cyclize into rose oxide .

Each method varies in complexity and yields but highlights the versatility in synthetic approaches to obtaining this compound.

Molecular Structure Analysis

Structure and Data

The molecular structure of rose oxide consists of a tetrahydropyran ring with a methyl group and an allylic substituent. Its chemical formula is C10H18OC_{10}H_{18}O. The compound exhibits two stereoisomers:

  • Cis-Rose Oxide: Characterized by a specific spatial arrangement that contributes to its aromatic properties.
  • Trans-Rose Oxide: Exhibits different physical properties due to its geometric configuration.

Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy are often employed to elucidate the structure and confirm the purity of synthesized rose oxide .

Chemical Reactions Analysis

Reactions and Technical Details

Rose oxide participates in various chemical reactions typical of terpenes:

  1. Hydrolysis: In acidic or basic conditions, rose oxide can undergo hydrolysis, leading to the formation of alcohols or other derivatives.
  2. Oxidation: The compound can be oxidized further to yield more complex structures or functional groups, which may enhance its utility in fragrance formulations.
  3. Thermal Rearrangement: Under certain conditions, rose oxide can undergo thermal rearrangement reactions that alter its structure while retaining its core bicyclic framework .

These reactions are crucial for modifying rose oxide's properties for specific applications in fragrances and flavors.

Mechanism of Action

Process and Data

The mechanism by which rose oxide exerts its effects—particularly in fragrance applications—relies on its volatility and ability to interact with olfactory receptors. Upon volatilization, rose oxide molecules enter the nasal cavity where they bind to olfactory receptors, triggering sensory signals that are interpreted by the brain as floral scents.

Research indicates that both cis- and trans-isomers have distinct olfactory profiles, with cis-rose oxide often being perceived as more pleasant due to its sweeter notes compared to trans-rose oxide .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless liquid
  • Odor: Floral with sweet notes
  • Boiling Point: Approximately 70–75 °C at reduced pressure
  • Density: Approximately 0.9 g/cm³

Chemical Properties

Rose oxide is relatively stable under normal conditions but can react under extreme temperatures or in the presence of strong acids or bases. Its reactivity profile makes it suitable for various applications where controlled reactions are desirable.

Applications

Scientific Uses

Rose oxide's applications extend beyond perfumery into several scientific fields:

  1. Fragrance Industry: Widely used in perfumes and scented products for its pleasant aroma.
  2. Flavoring Agent: Employed in food products for flavor enhancement.
  3. Pharmaceuticals: Investigated for potential therapeutic properties due to its biological activity.
  4. Essential Oil Valorization: Utilized in processes aimed at enriching citronella essential oil through selective extraction methods .

The versatility of rose oxide underscores its significance not only as a fragrance component but also as a subject of ongoing research within organic chemistry and industrial applications.

Properties

CAS Number

16409-43-1

Product Name

Rose oxide

IUPAC Name

4-methyl-2-(2-methylprop-1-enyl)oxane

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

InChI

InChI=1S/C10H18O/c1-8(2)6-10-7-9(3)4-5-11-10/h6,9-10H,4-5,7H2,1-3H3

InChI Key

CZCBTSFUTPZVKJ-UHFFFAOYSA-N

SMILES

CC1CCOC(C1)C=C(C)C

Solubility

Slightly soluble in water; soluble in oils
soluble (in ethanol)

Synonyms

ose oxide
rose-oxide

Canonical SMILES

CC1CCOC(C1)C=C(C)C

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